1,2-bis-(Hydroxymethyl)-o-carborane

High-Temperature Adhesives Polymer Degradation Thermal Analysis

Conventional organic diols (e.g., 1,4-butanediol, bisphenol A) degrade below 200°C, limiting polymer performance in extreme thermal environments. 1,2-bis-(Hydroxymethyl)-o-carborane overcomes this through its icosahedral o-carborane cage architecture: • Polyurethane adhesives retain >1 MPa shear strength after 600°C/1h exposure-unattainable with conventional diols. • >40% char yield at 800°C enables fire-resistant structural bonding and ablative thermal protection systems. • ~40% boron by weight supports high-¹⁰B-payload BNCT conjugates via bifunctional hydroxymethyl handles. • Unique o-isomer cyclization yields seven-membered cyclic formals and phosphates not accessible with m- or p-isomers. Supplied as a white crystalline powder with verified purity for condensation polymerization and materials research.

Molecular Formula C7H13NS
Molecular Weight 0
CAS No. 19610-37-8
Cat. No. B1166870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-bis-(Hydroxymethyl)-o-carborane
CAS19610-37-8
Synonyms1,2-bis-(Hydroxymethyl)-o-carborane
Molecular FormulaC7H13NS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-bis-(Hydroxymethyl)-o-carborane (CAS 19610-37-8): A Carborane Diol Monomer for High-Boron-Content and Thermally Stable Polymers


1,2-bis-(Hydroxymethyl)-o-carborane (CAS 19610-37-8), also known as o-carboranedimethanol, is an organoboron compound characterized by an icosahedral o-carborane (C₂B₁₀H₁₀) cage substituted with two hydroxymethyl groups at adjacent carbon vertices [1]. With a molecular formula of C₄H₁₆B₁₀O₂ and a boron content approximating 40% by weight, this diol serves as a specialized monomer for synthesizing carborane-containing polyesters, polyurethanes, and polyphosphazenes [2]. Its procurement is driven by the need for high-temperature-resistant materials and high-boron-content precursors, as the carborane cage imparts exceptional thermal stability and chemical resistance relative to conventional organic diols [3].

Why 1,2-bis-(Hydroxymethyl)-o-carborane Cannot Be Replaced by Conventional Organic Diols or Other Carborane Isomers


Generic substitution of 1,2-bis-(Hydroxymethyl)-o-carborane with typical aliphatic or aromatic diols (e.g., 1,4-butanediol, bisphenol A) or even other carborane isomers fails to replicate its performance profile. The o-carborane cage is chemically robust and does not undergo the same oxidative or thermal degradation pathways as organic frameworks [1]. Furthermore, the specific spatial arrangement of the adjacent carbon vertices in the o-isomer leads to a pronounced tendency for cyclization, a reactivity pattern not observed to the same degree with the m- or p-isomers, which impacts polymer architecture and crosslinking [2]. Consequently, direct replacement would result in materials with inferior thermal stability (e.g., char yields below 10% at 800°C versus >40% for carborane-containing polymers) and substantially lower boron content, undermining performance in high-temperature applications and boron neutron capture therapy [3].

Quantitative Performance Benchmarks for 1,2-bis-(Hydroxymethyl)-o-carborane Against Key Comparators


Thermal Stability of Carborane-Containing Polyurethane Adhesives vs. Conventional Polyurethane Adhesives

Polyurethane adhesives synthesized using 1,2-bis-(Hydroxymethyl)-o-carborane as a diol component demonstrate significantly enhanced thermal stability compared to conventional polyurethane adhesives. While typical polyurethane adhesives degrade rapidly above 200°C, carborane-containing formulations retain structural integrity and adhesive strength at much higher temperatures [1].

High-Temperature Adhesives Polymer Degradation Thermal Analysis

Char Yield at 800°C: Carborane-Containing Polyurethane vs. Conventional Polymers

The char yield of polyurethane adhesives derived from 1,2-bis-(Hydroxymethyl)-o-carborane at 800°C is substantially higher than that of conventional organic polymers, providing a quantitative measure of its enhanced thermal and oxidative stability. This high char yield is a direct consequence of the carborane cage's ability to form a protective B₂O₃ layer upon oxidation, which acts as a thermal barrier [1].

Thermal Degradation Char Formation Thermogravimetric Analysis

Boron Content: 1,2-bis-(Hydroxymethyl)-o-carborane vs. Non-Boronated Diols for BNCT Precursors

For applications in Boron Neutron Capture Therapy (BNCT), the boron content of a precursor molecule is a critical parameter for therapeutic efficacy. 1,2-bis-(Hydroxymethyl)-o-carborane possesses a high weight percentage of boron (approximately 40%), which is essential for delivering a sufficient ¹⁰B load to tumor cells [1]. This contrasts sharply with non-boronated diols or low-boron-content alternatives, which would be ineffective for BNCT applications.

Boron Neutron Capture Therapy Drug Delivery Boron Content

Cyclization Tendency: 1,2-bis-(Hydroxymethyl)-o-carborane vs. m- and p-Carborane Isomers

The 1,2-bis-(Hydroxymethyl)-o-carborane isomer exhibits a significantly greater propensity for intramolecular cyclization reactions compared to its 1,7- (m-) and 1,12- (p-) carborane diol counterparts. This is due to the close proximity of the two reactive hydroxymethyl groups on adjacent carbon atoms of the icosahedral cage, facilitating the formation of seven-membered cyclic formals, phosphates, and other heterocycles [1]. In contrast, the m- and p-isomers, with greater separation between functional groups, predominantly undergo intermolecular reactions to form linear polymers.

Polymer Synthesis Cyclization Reaction Selectivity

Photovoltaic Performance of Carborane-Bridged Phthalocyanine vs. Non-Carborane Analogs

In the development of dye-sensitized solar cells (DSSCs), the use of a ball-type cobalt phthalocyanine bridged by four 1,2-bis-(Hydroxymethyl)-o-carborane units yielded a measurable photovoltaic performance. While direct comparative data for a non-carborane bridged analog under identical conditions is not available from this single study, the reported efficiency provides a benchmark for carborane-containing photosensitizers [1].

Dye-Sensitized Solar Cells Photosensitizers Energy Conversion

Validated Application Scenarios for 1,2-bis-(Hydroxymethyl)-o-carborane Based on Quantitative Evidence


High-Temperature Polyurethane Adhesives for Aerospace and Defense

For bonding applications requiring retention of shear strength above 1 MPa after exposure to 600°C for 1 hour, polyurethane adhesives formulated with 1,2-bis-(Hydroxymethyl)-o-carborane-derived polyester diols are strongly indicated. This performance is unattainable with conventional polyurethane adhesives, which degrade below 200°C [1]. The high char yield (>40% at 800°C) further supports use in fire-resistant structural bonding and ablative thermal protection systems [2].

Synthesis of Boron Neutron Capture Therapy (BNCT) Agents

The compound's ~40% boron content by weight makes it an ideal starting material for constructing boron-rich molecules intended for BNCT. Its bifunctional hydroxymethyl groups allow for covalent conjugation to targeting moieties (e.g., antibodies, peptides, carbohydrates) or incorporation into nanoparticles, enabling the delivery of a high ¹⁰B payload necessary for effective neutron capture therapy [3].

Synthesis of Cyclic Carborane-Containing Monomers and Heterocycles

The pronounced tendency of 1,2-bis-(Hydroxymethyl)-o-carborane to undergo intramolecular cyclization reactions with aldehydes, ketones, and phosphorylating agents makes it a uniquely suitable precursor for synthesizing seven-membered cyclic formals, phosphates, and thiaepanes containing the o-carborane cage. This reactivity is not replicated by the m- or p-isomers, which favor linear polymer formation under similar conditions [4].

Preparation of Thermally Stable Polyesters and Polyphosphazenes

As a diol monomer in condensation polymerizations with diacid chlorides or dichlorophosphazenes, 1,2-bis-(Hydroxymethyl)-o-carborane yields carborane-containing polyesters and polyphosphazenes. These polymers exhibit enhanced thermal stability relative to their purely organic counterparts, making them candidates for high-performance engineering plastics, flame-retardant materials, and specialty coatings [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-bis-(Hydroxymethyl)-o-carborane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.